molecular formula C17H15ClFNO4 B2403830 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 475237-51-5

2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2403830
CAS No.: 475237-51-5
M. Wt: 351.76
InChI Key: YSABXJFVKUGOKP-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate” is a complex organic molecule. It contains a 2-chloro-4-fluorophenyl group, an amino group, a 2-oxoethyl group, and a 3-methoxyphenyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the 2-chloro-4-fluorophenyl group, the amino group, and the 3-methoxyphenyl acetate group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Reactivity : The synthesis and chemical reactivity of related compounds have been a topic of interest. For instance, Farouk et al. (2021) discuss the acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which is structurally similar, and its subsequent reactions to produce various heterocyclic compounds. This research demonstrates the versatile applications in synthesizing nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines, showcasing potential in drug design and organic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

  • Crystal Structure Studies : The crystal structure of related depside derivatives, such as 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, has been investigated, offering insights into their molecular configurations. Lv et al. (2009) synthesized a depside derivative and analyzed its structure through NMR, mass spectra, and X-ray crystal diffraction. This kind of research aids in understanding the molecular properties and potential applications of such compounds (Lv et al., 2009).

Biological and Medicinal Applications

  • Antimicrobial Activities : The antimicrobial properties of structurally related compounds have been a point of focus. For example, Dangar et al. (2014) synthesized pyrazoline and amino cyanopyridine derivatives, evaluating their antimicrobial efficacy. Such studies reveal the potential of these compounds in developing new antimicrobial agents (Dangar, Borkhataria, & Shah, 2014).

  • Herbicidal Activity : Research into the herbicidal properties of similar compounds has been conducted, indicating potential agricultural applications. Hayashi and Kouji (1990) synthesized geometrical isomers of a methyl ester compound and tested their herbicidal effects, demonstrating their utility in weed control (Hayashi & Kouji, 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. These could include toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to determine its properties, potential uses, and safety profile .

Properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-15-6-5-12(19)9-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABXJFVKUGOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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